Product packaging for Sparfosic acid trisodium(Cat. No.:)

Sparfosic acid trisodium

Cat. No.: B2717367
M. Wt: 321.06 g/mol
InChI Key: LKLUEGVLTGGBIX-LHWPGRLPSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Antimetabolite Development in Research

The development of antimetabolites as therapeutic agents represents a cornerstone of rational drug design. These compounds, which are structurally similar to essential metabolites, interfere with metabolic pathways. The concept gained significant momentum in the mid-20th century.

A pivotal moment in this field was the discovery of folic acid antagonists. bohrium.com Recognizing that folic acid was essential for cell proliferation, researchers hypothesized that blocking its action could inhibit the growth of rapidly dividing cancer cells. This led to the development of aminopterin (B17811) and subsequently the less toxic methotrexate (B535133), which proved effective in treating certain leukemias. bohrium.comnih.gov

Another major breakthrough was the creation of 5-fluorouracil (B62378) (5-FU) in 1957, based on the observation that cancer cells consume the pyrimidine (B1678525) uracil (B121893) more rapidly than normal tissues. bohrium.comnih.gov 5-FU and other pyrimidine and purine (B94841) analogues function by inhibiting the synthesis of DNA and RNA, crucial for cell division. icr.ac.ukpharmgkb.org These early successes with antimetabolites paved the way for the development of more targeted agents, including those that interfere with specific enzymes in metabolic pathways, such as Sparfosic acid. icr.ac.ukpharmgkb.org

The Role of Aspartate Transcarbamoyl Transferase Inhibition in Cellular Pyrimidine Metabolism Research

Aspartate transcarbamoyl transferase (ATCase) is a critical enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway. biorxiv.orgmedchemexpress.com This pathway is responsible for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA. creative-proteomics.commicrobenotes.com The inhibition of ATCase has been a significant focus of research for several reasons.

By blocking ATCase, the synthesis of pyrimidines is effectively halted, which can limit the proliferation of rapidly dividing cells that have a high demand for nucleotides, such as cancer cells. patsnap.commyskinrecipes.com This makes ATCase an attractive target for anticancer drug development. biorxiv.org

Research into ATCase inhibitors has also provided valuable insights into the regulation of metabolic pathways. The study of how inhibitors bind to the enzyme and alter its activity helps to understand the complex allosteric regulation and feedback mechanisms that control nucleotide production in cells. biorxiv.orgpatsnap.com Furthermore, the development of specific ATCase inhibitors has been explored for applications beyond cancer, including as potential antibacterial and immunosuppressive agents, due to the fundamental role of pyrimidine synthesis in cell growth and division across different organisms. patsnap.compasteur.fr

Fundamental Significance of De Novo Pyrimidine Biosynthesis in Normal and Aberrant Cellular Processes

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process essential for life. It involves a series of enzymatic reactions that synthesize pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com These nucleotides (cytosine, uracil, and thymine) are indispensable components of DNA and RNA, making this pathway crucial for genetic replication, transcription, and cell division. creative-proteomics.commicrobenotes.com

In normal cellular processes, the de novo pathway is tightly regulated to ensure a balanced supply of nucleotides for growth, proliferation, and differentiation. ontosight.aiontosight.ai This regulation occurs through feedback inhibition, where the end products of the pathway control the activity of key enzymes. ontosight.ai

In aberrant cellular processes, particularly in cancer, the activity of the de novo pyrimidine synthesis pathway is often significantly increased to meet the high demand for DNA and RNA synthesis in rapidly proliferating tumor cells. This reliance of cancer cells on this pathway makes it a prime target for therapeutic intervention. creative-proteomics.com Dysregulation of this pathway has also been implicated in certain genetic disorders. microbenotes.comontosight.ai

The key steps in de novo pyrimidine synthesis are:

Synthesis of Carbamoyl (B1232498) Phosphate (B84403): Catalyzed by carbamoyl phosphate synthetase II (CPSII). creative-proteomics.comontosight.ai

Formation of Carbamoyl Aspartate: Catalyzed by aspartate transcarbamoylase (ATCase). ontosight.ai

Synthesis of Orotic Acid: A series of reactions convert carbamoyl aspartate to orotic acid. ontosight.ai

Formation of Uridine (B1682114) Monophosphate (UMP): Orotic acid is converted to UMP, which is a precursor for other pyrimidine nucleotides. ontosight.ai

Overview of Sparfosic Acid Trisodium's Research Trajectory and Impact on Related Disciplines

Sparfosic acid, also known by the designation NSC-224131 and as N-(Phosphonacetyl)-L-aspartic acid (PALA), is a synthetic compound designed as a potent and specific inhibitor of aspartate transcarbamoylase (ATCase). ontosight.aiglpbio.comchemsrc.com Its trisodium (B8492382) salt form is noted for its solubility in water. glpbio.com

The research trajectory of this compound is primarily rooted in oncology. As an antimetabolite, it functions by blocking the de novo pyrimidine biosynthesis pathway, thereby depriving rapidly dividing cancer cells of the necessary building blocks for DNA and RNA synthesis. medchemexpress.commyskinrecipes.com It has been investigated as an antineoplastic agent and has been the subject of studies to evaluate its potential in treating various cancers. myskinrecipes.com

Research has shown that Sparfosic acid can induce an accumulation of cells in the S phase of the cell cycle and trigger apoptosis (programmed cell death) in certain cancer cell lines. chemsrc.commedchemexpress.com Furthermore, studies have explored its use in combination with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), to potentially enhance their cytotoxic effects. medchemexpress.commedchemexpress.com

The study of Sparfosic acid has had a broader impact on related disciplines by providing a valuable tool for understanding the intricacies of the de novo pyrimidine biosynthesis pathway and the consequences of its inhibition. biosynth.com This has contributed to the fundamental knowledge of cell metabolism and has informed the design of other enzyme inhibitors for therapeutic purposes. nih.gov

Chemical Properties of this compound

Property Value
CAS Number 70962-66-2 glpbio.com
Molecular Formula C₆H₇NNa₃O₈P glpbio.combiosynth.com
Molecular Weight 321.06 g/mol glpbio.combiosynth.com

| Solubility | Water: 250 mg/mL (778.67 mM) glpbio.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NNa3O8P B2717367 Sparfosic acid trisodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLUEGVLTGGBIX-LHWPGRLPSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNa3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Aspartate Transcarbamoyl Transferase Interaction with Sparfosic Acid Trisodium

Enzymology of Aspartate Transcarbamoyl Transferase: Structure, Function, and Regulatory Mechanisms

Aspartate transcarbamoyl transferase (ATCase) is a key regulatory enzyme that catalyzes the first committed step in the de novo pyrimidine (B1678525) biosynthetic pathway: the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. nih.govwikipedia.org In Escherichia coli, the enzyme is a dodecameric complex with a molecular weight of approximately 310 kDa, composed of two catalytic trimers (C3) and three regulatory dimers (R2). nih.gov The catalytic subunits provide the active sites for the enzymatic reaction, while the regulatory subunits contain the binding sites for allosteric effectors. wikipedia.org

The activity of ATCase is intricately regulated to meet the cellular demand for pyrimidine nucleotides. This regulation is achieved through two primary mechanisms: allosteric feedback inhibition and substrate cooperativity. The end-product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), acts as a feedback inhibitor by binding to the regulatory subunits and stabilizing the low-activity, low-affinity "tense" (T) state of the enzyme. wikipedia.org Conversely, adenosine (B11128) triphosphate (ATP), a purine (B94841) nucleotide, acts as an allosteric activator by binding to the same regulatory sites and promoting the transition to the high-activity, high-affinity "relaxed" (R) state. wikipedia.org This reciprocal regulation by CTP and ATP helps maintain a balanced pool of purine and pyrimidine nucleotides within the cell. Furthermore, the binding of the substrate, aspartate, to the catalytic sites exhibits positive cooperativity, meaning the binding of one substrate molecule increases the affinity of the other active sites for subsequent substrate molecules. This results in a sigmoidal relationship between reaction velocity and substrate concentration, allowing for a more sensitive response to changes in substrate availability. nih.gov

Molecular Basis of Sparfosic Acid Trisodium's Inhibitory Activity

Sparfosic acid trisodium (B8492382), also known as N-(phosphonacetyl)-L-aspartate (PALA), is a powerful and specific inhibitor of ATCase. nih.govnih.gov Its inhibitory prowess stems from its unique structural and chemical properties that allow it to effectively block the active site of the enzyme.

Sparfosic acid is a bisubstrate analogue, meaning it structurally resembles both substrates of the ATCase reaction, carbamoyl phosphate and aspartate, combined into a single molecule. nih.govnih.gov This dual mimicry allows it to occupy the active site and interact with the amino acid residues that normally bind both substrates.

More significantly, sparofosic acid is considered a transition-state analogue. nih.govcancer.gov The enzymatic reaction catalyzed by ATCase is thought to proceed through a tetrahedral transition state. The phosphonate (B1237965) group of sparofosic acid mimics the structure and charge distribution of this transient, high-energy intermediate. nih.gov By binding to the active site with a conformation that closely resembles the transition state, sparofosic acid takes advantage of the enzyme's inherent affinity for this state, resulting in extremely tight binding and potent inhibition. nih.govnih.gov

The potent inhibitory effect of sparofosic acid on ATCase has been quantified through various kinetic and binding studies. The dissociation constant (Kd), a measure of the affinity of the inhibitor for the enzyme, has been determined to be in the nanomolar range, indicating very tight binding. One study using ATCase from Ehrlich ascites tumor cells reported a dissociation constant of 1.39 ± 0.22 nM. nih.gov The kinetics of this interaction have also been characterized, with a first-order dissociation rate constant of 0.050 ± 0.004 min-1 and a second-order association rate constant of 3.6 x 107 M-1min-1. nih.gov Another study reported an inhibition constant (Ki) of 16 nM for PALA. nih.gov

Kinetic and Binding Parameters of this compound with Aspartate Transcarbamoyl Transferase

ParameterValueEnzyme SourceReference
Dissociation Constant (Kd)1.39 ± 0.22 nMEhrlich ascites tumor cells nih.gov
First-Order Dissociation Rate Constant (koff)0.050 ± 0.004 min-1Ehrlich ascites tumor cells nih.gov
Second-Order Association Rate Constant (kon)3.6 x 107 M-1min-1Ehrlich ascites tumor cells nih.gov
Inhibition Constant (Ki)16 nMNot specified nih.gov

Conformational Dynamics and Allosteric Modulation of Aspartate Transcarbamoyl Transferase by this compound

The binding of sparofosic acid to the active sites of ATCase induces significant conformational changes in the enzyme, mirroring the allosteric transition that occurs upon substrate binding. nih.gov X-ray crystallographic studies have revealed that the binding of PALA promotes the transition from the compact, low-activity T state to the swollen, high-activity R state. nih.gov This global conformational change involves a separation of the two catalytic trimers by approximately 11 Å along the molecular threefold axis and a relative rotation of 12 degrees. nih.gov Additionally, each of the three regulatory dimers rotates by about 15 degrees. nih.gov

At the level of the individual catalytic chains, the binding of sparofosic acid causes a domain closure. Each catalytic subunit consists of two domains, the carbamoyl phosphate domain and the aspartate domain. The binding of the inhibitor in the active site, which is located at the interface of these two domains, induces an 8° hinge-bending motion that brings the domains closer together. nih.gov This domain closure is accompanied by the ordering of two flexible loops in the active site, the 80s loop and the 240s loop, which repositions key catalytic residues for optimal interaction with the inhibitor. nih.govnih.gov These structural rearrangements, induced by the tight binding of the transition-state analogue, effectively lock the enzyme in a conformation that, while resembling the active state, is catalytically inert due to the stable nature of the inhibitor.

Downstream Biochemical Consequences of Pyrimidine Biosynthesis Pathway Perturbation

The inhibition of ATCase by sparofosic acid has profound downstream effects on cellular metabolism due to the critical role of the pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (CTP and UTP), which are vital for numerous cellular processes, including DNA and RNA synthesis, glycoprotein (B1211001) and phospholipid synthesis, and as precursors for coenzymes. nih.gov

By blocking the first committed step of this pathway, sparofosic acid leads to a depletion of the intracellular pool of pyrimidine nucleotides. nih.gov This depletion has several significant biochemical consequences. A primary effect is the inhibition of DNA and RNA synthesis, which are essential for cell proliferation. sdu.dk Consequently, cells treated with sparofosic acid often exhibit a cell cycle arrest, with an accumulation of cells in the S phase. medchemexpress.comuniversalbiologicals.com

Prolonged pyrimidine starvation can trigger apoptosis, or programmed cell death. medchemexpress.comuniversalbiologicals.com The lack of essential building blocks for nucleic acid synthesis can lead to replication stress, a condition characterized by the stalling or collapse of DNA replication forks, which can in turn activate apoptotic pathways. nih.gov Furthermore, there is evidence to suggest that the inhibition of the pyrimidine biosynthesis pathway can modulate the innate immune response, leading to the expression of antiviral genes. nih.gov The perturbation of this central metabolic pathway thus initiates a cascade of events that ultimately impacts cell growth, survival, and host-pathogen interactions.

Cellular and Molecular Responses to Sparfosic Acid Trisodium in in Vitro Research Models

Impact on Cell Cycle Progression and Regulation

Sparfosic acid trisodium (B8492382) exerts a profound influence on the cell cycle, primarily by disrupting the necessary supply of pyrimidines for DNA replication. This disruption leads to cell cycle arrest, particularly in the S-phase, and involves the modulation of key regulatory proteins.

In vitro studies have consistently demonstrated that treatment with Sparfosic acid trisodium leads to a progressive accumulation of cells in the S-phase of the cell cycle. medchemexpress.commedchemexpress.com This S-phase arrest is a direct consequence of the compound's inhibition of pyrimidine (B1678525) synthesis. nih.gov Without an adequate supply of pyrimidine precursors (cytidine and uridine), DNA replication stalls, preventing cells from completing the S-phase and progressing to the G2 and M phases.

The cellular response to this induced replicative stress is often dictated by the status of the tumor suppressor protein p53. In cancer cells with functional wild-type p53, this compound treatment can induce a protective cell cycle arrest in the S-phase, allowing time for potential repair and recovery. nih.gov Conversely, in cancer cells that lack functional p53, which is a common occurrence in many tumors, the cells may fail to arrest effectively. These cells continue their attempts at DNA synthesis despite the nucleotide shortage, leading to significant DNA damage and eventual cell death. nih.gov

The S-phase arrest induced by this compound is accompanied by alterations in the levels of critical cell cycle regulatory proteins, namely Cyclin A and Cyclin E. These proteins, in complex with cyclin-dependent kinases (CDKs), are pivotal for the regulation of S-phase entry and progression.

Research findings have shown that the expression of these cyclins can vary depending on the cell type and its response to the drug. For instance, in certain metastatic human cancer cells (L-2) undergoing apoptosis after treatment, a marked increase in the amount of Cyclin A protein was observed. medchemexpress.com However, in other cell lines (Brl-3prl), no such increase in Cyclin A was detected. medchemexpress.commedchemexpress.com In contrast, the levels of Cyclin E protein were found to be elevated in both L-2 and Brl-3prl cell lines when compared to untreated controls. medchemexpress.commedchemexpress.com

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Different Cell Lines

Cell LineCyclin A Protein LevelCyclin E Protein Level
L-2 (undergoing apoptosis)Marked IncreaseElevated
Brl-3prlNo IncreaseElevated

Activation of Programmed Cell Death Pathways

By creating a state of severe metabolic stress through pyrimidine starvation, this compound can activate intrinsic pathways of programmed cell death, or apoptosis.

Treatment with this compound has been shown to cause apoptosis in various cancer cell lines. medchemexpress.commedchemexpress.com The induction of apoptosis is particularly pronounced in p53-deficient cells, which, as noted, fail to undergo a protective cell cycle arrest and instead accumulate catastrophic DNA damage. nih.gov

The signaling pathways that execute this cell death response have been investigated, revealing the involvement of specific molecular markers. Studies have indicated that this compound-induced apoptosis can be dependent on the p53-related protein TAp73. nih.gov Furthermore, the apoptotic process involves the modulation of multiple proteins from the Bcl-2 family. nih.gov The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals.

The execution of apoptosis universally requires the activation of a family of cysteine proteases known as caspases. nih.gov Once activated, these enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.gov

Following treatment with this compound, the induction of apoptosis necessitates the activation of the caspase cascade. nih.gov This activation is a critical step in the pathway leading to cell demise. A direct consequence of this caspase activity is the fragmentation of genomic DNA, a key feature of apoptotic cell death. In cells lacking p53, the severe DNA damage incurred from attempting replication without sufficient pyrimidines serves as a powerful trigger for the apoptotic machinery, culminating in caspase activation and subsequent DNA cleavage. nih.gov

Effects on Nucleic Acid Synthesis and Integrity

The foundational molecular effect of this compound is its direct impact on the synthesis of nucleic acids. As a transition-state analog inhibitor, it potently and specifically targets aspartate transcarbamylase (ATCase). nih.govaacrjournals.org

ATCase is the enzyme responsible for catalyzing the second committed step in the de novo synthesis pathway of pyrimidines. medchemexpress.commedchemexpress.com By blocking this enzyme, this compound effectively shuts down the cell's ability to produce new pyrimidine nucleotides (cytidine and uridine (B1682114) triphosphate). These nucleotides are indispensable building blocks for both DNA and RNA. The resulting depletion of the pyrimidine pool starves the cell of the necessary precursors for nucleic acid synthesis. nih.gov This inhibition not only halts DNA replication, as discussed in the context of S-phase arrest, but also impacts RNA synthesis, affecting a wide range of cellular functions. In cancer cells that attempt to divide under these depleted conditions, the lack of pyrimidines leads to impaired DNA integrity and the accumulation of DNA damage, which ultimately contributes to the compound's cell-killing effects. nih.gov

Table 2: Summary of Molecular Effects of this compound

Cellular ProcessEffect of this compoundUnderlying Mechanism
Nucleic Acid SynthesisInhibitedInhibition of aspartate transcarbamoyl transferase, leading to depletion of pyrimidine nucleotide precursors. medchemexpress.commedchemexpress.com
Cell Cycle ProgressionS-Phase Arrest/AccumulationStalled DNA replication due to lack of pyrimidines. medchemexpress.commedchemexpress.com
Programmed Cell DeathApoptosis InductionAccumulation of DNA damage and metabolic stress, particularly in p53-deficient cells. nih.gov

Inhibition of DNA Replication and RNA Transcription

This compound, also known as N-(phosphonacetyl)-L-aspartate or PALA, functions as a potent and highly specific inhibitor of aspartate transcarbamoyl transferase (ATCase). medchemexpress.comnih.gov This enzyme catalyzes the second committed step in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for both DNA and RNA. medchemexpress.comfrontiersin.org By acting as a transition-state analog inhibitor of ATCase, sparforic acid effectively blocks this pathway, leading to a state of pyrimidine deprivation within the cell. nih.govnih.gov

This depletion of the intracellular pyrimidine nucleotide pool has profound consequences on nucleic acid synthesis. Research has demonstrated that treatment with sparforic acid leads to a progressive accumulation of cells in the S phase of the cell cycle, the phase dedicated to DNA replication. medchemexpress.com This cell cycle arrest indicates a direct disruption of DNA synthesis, as the necessary pyrimidine precursors become unavailable.

The impact extends to RNA transcription as well. Studies on viral replication, which relies on host cell machinery, have provided insights into these effects. In vaccinia virus-infected cells, treatment with sparforic acid dramatically lowered UTP and CTP levels to 5% and 20% of control levels, respectively. nih.gov This reduction severely inhibited the accumulation of viral intermediate and late-stage messenger RNAs (mRNAs). nih.gov The effect on the transcription of early genes was more complex, with evidence of both increased and decreased synthesis of specific mRNAs, suggesting that the pyrimidine depletion differentially affects the transcription of various genes. nih.gov This selective inhibition of RNA synthesis, stemming from the scarcity of essential pyrimidines, is a primary mechanism through which sparforic acid exerts its antiproliferative effects. nih.gov

Accumulation of Fluorouracil Metabolites into RNA (in combination studies)

In combination with the antimetabolite 5-Fluorouracil (B62378) (5-FU), sparforic acid's mechanism of inhibiting de novo pyrimidine synthesis creates a unique biochemical interaction. The cytotoxicity of 5-FU is partly attributed to the incorporation of its metabolites, such as fluorouridine triphosphate (FUTP), into various RNA species, which disrupts RNA processing and function. nih.govnews-medical.netdrugdiscoverynews.com

Pre-treatment of cancer cells with sparforic acid enhances this RNA-directed action of 5-FU. By blocking the de novo synthesis of uridine nucleotides, sparforic acid reduces the intracellular pool of normal UTP that would otherwise compete with FUTP for incorporation into RNA. This biochemical modulation is designed to increase the fraudulent incorporation of 5-FU metabolites into RNA.

Studies in murine P388 leukemia cells have validated this hypothesis. Research demonstrated that pretreatment with sparforic acid increased the incorporation of radiolabeled 5-FU into cellular RNA by as much as 70%. nih.gov This effect was maximal within one hour of administration and was sustained for up to 25 hours. nih.gov This enhanced incorporation of fluorinated analogues into RNA leads to significant disruptions in post-transcriptional processing, particularly of ribosomal RNA (rRNA), ultimately contributing to synergistic cell killing. nih.govnih.gov

Investigations into Synergistic Cytotoxicity with Ancillary Antineoplastic Agents (e.g., 5-Fluorouracil, Interferon-Alpha) in Cancer Cell Lines

The biochemical modulation induced by sparforic acid provides a strong rationale for its use in combination therapies to achieve synergistic cytotoxicity. The potentiation of 5-Fluorouracil's activity, as described above, is a prime example. By inhibiting the de novo pyrimidine pathway, sparforic acid makes cells more reliant on salvage pathways and more susceptible to the effects of 5-FU on both RNA and DNA synthesis.

Furthermore, research has shown that sparforic acid can synergistically enhance the cytotoxicity of a combination of 5-FU and interferon-alpha (IFN-α) in human colon cancer cell lines. medchemexpress.com Interferon-alpha has multiple antitumor effects, including the direct inhibition of cell proliferation and the modulation of the host immune response. nih.gov The three-agent combination of sparforic acid, 5-FU, and IFN-α leverages distinct but complementary mechanisms of action: inhibition of pyrimidine synthesis, fraudulent incorporation into nucleic acids, and immunomodulatory plus direct antiproliferative effects, resulting in a greater-than-additive cytotoxic outcome against cancer cells in laboratory models.

Cellular Adaptations and Resistance Mechanisms to this compound in Research Settings

Cancer cells can develop resistance to sparforic acid through various adaptive mechanisms, which have been extensively studied in preclinical models. The most prominently identified mechanism of acquired resistance is the overproduction of the target enzyme, ATCase. aacrjournals.org

This overproduction is typically a result of gene amplification, where the cells make multiple copies of the CAD gene. nih.govnih.gov The CAD gene encodes a large multifunctional protein that includes the enzymatic activities of carbamyl-P synthetase, aspartate transcarbamylase (the target of sparforic acid), and dihydro-orotase. nih.govnih.gov By amplifying the CAD gene, resistant cells can produce significantly elevated levels of the ATCase enzyme, effectively titrating out the inhibitory effect of the drug and restoring the function of the de novo pyrimidine synthesis pathway. aacrjournals.orgnih.gov

In studies of Lewis lung carcinoma variants selected for resistance, three out of four resistant lines showed markedly elevated ATCase activities. aacrjournals.org Similarly, resistant hamster cell lines were found to have amplified the CAD gene, with the degree of amplification correlating to the degree of overproduction of the enzyme and its corresponding mRNA. nih.gov

Beyond gene amplification, other adaptations have been observed. In some resistant Lewis lung carcinoma cells, the activity of carbamyl phosphate (B84403) synthetase II, the rate-limiting enzyme in the pathway, was found to be elevated. aacrjournals.org This could lead to an augmented intracellular pool of carbamyl phosphate, which may competitively displace sparforic acid from the ATCase active site. aacrjournals.org Additionally, some studies have noted that tumors refractory to sparforic acid may exhibit higher activity in the pyrimidine salvage pathways, providing an alternative source of nucleotides. nih.gov

Below is a summary of resistance mechanisms observed in different research models.

Cell Line / ModelPrimary Resistance MechanismReference
Lewis Lung Carcinoma (Murine)Markedly elevated ATCase activity; Augmented nucleotide pools; Elevated carbamyl phosphate synthetase II activity aacrjournals.org
Saos-2, U-2 OS (Human)Amplification of the CAD gene as chromosomal arrays nih.gov
Syrian Hamster CellsAmplification of the CAD gene, proportional to enzyme overproduction nih.gov
Refractory Rodent TumorsHigher activity in pyrimidine salvage pathways nih.gov

Preclinical Efficacy Investigations of Sparfosic Acid Trisodium in Advanced in Vivo Research Models

Evaluation of Antitumor Activity in Defined Murine Xenograft Models of Malignancy

Murine xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.

Studies have demonstrated the antitumor activity of sparforic acid trisodium (B8492382) in mice bearing B16 melanoma. In these models, treatment with sparforic acid trisodium resulted in a significant increase in the life-span of the animals, with survival rates reported to be 77% to 86% longer than in control groups. medchemexpress.com

Furthermore, the Lewis lung carcinoma model has shown high sensitivity to sparforic acid trisodium. Preclinical trials in mice with subcutaneously implanted Lewis lung carcinoma indicated that treatment with the compound could be curative in up to 50% of the animals. medchemexpress.com These findings highlight the potential of sparforic acid trisodium as an effective agent against specific malignancies.

Antitumor Activity of Sparfosic Acid Trisodium in Murine Xenograft Models

Xenograft ModelKey FindingsReference
B16 MelanomaIncreased life-span by 77% to 86% compared to controls. medchemexpress.com
Lewis Lung CarcinomaCurative in up to 50% of mice with subcutaneous implants. medchemexpress.com

Assessment of Therapeutic Research Potential in Genetically Engineered Animal Models of Disease

Genetically engineered mouse models (GEMMs) of cancer are sophisticated tools that allow for the study of tumor development in a more physiologically relevant context, often involving an intact immune system and the spontaneous development of tumors driven by specific genetic alterations. nih.gov These models can provide valuable insights into the efficacy of anticancer agents in a setting that more closely mimics human disease. frontiersin.org

Despite the utility of GEMMs in preclinical research, a thorough review of the available scientific literature did not yield specific studies evaluating the therapeutic potential of sparforic acid trisodium in these advanced models. The application of GEMMs would be a logical next step in the preclinical assessment of this compound to understand its efficacy in the context of specific oncogenic drivers and a competent immune system. Such studies could further elucidate the potential clinical utility of sparforic acid trisodium.

Analysis of Biological Endpoints and Surrogate Markers for Efficacy in Preclinical Studies

In preclinical oncology studies, biological endpoints and surrogate markers are crucial for assessing the efficacy of a therapeutic agent. Biological endpoints are direct measures of a drug's effect on the tumor, such as tumor growth inhibition or regression. Surrogate markers are indirect measures that are expected to correlate with the clinical benefit of the drug.

For an antimetabolite like sparforic acid trisodium, which inhibits pyrimidine (B1678525) biosynthesis, relevant biological endpoints in preclinical studies would include:

Tumor Growth Delay: A primary endpoint in xenograft studies, measuring the time it takes for a tumor to reach a certain size.

Tumor Regression: The reduction in the size of an established tumor following treatment.

Increased Survival: A key indicator of therapeutic benefit in animal models.

Potential surrogate markers for the activity of sparforic acid trisodium could involve the measurement of downstream effects of ATCase inhibition. These may include:

Depletion of Pyrimidine Nucleotide Pools: Direct measurement of intracellular UTP and CTP levels in tumor tissue.

Inhibition of DNA and RNA Synthesis: Assessed by measuring the incorporation of labeled precursors.

Induction of Apoptosis: Quantifying programmed cell death in tumor cells resulting from nucleotide deprivation. medchemexpress.com

However, specific studies detailing the systematic analysis of these biological endpoints and the validation of surrogate markers for sparforic acid trisodium in preclinical models are not extensively documented in the available literature.

Comparative Efficacy Studies with Other Antimetabolites in Animal Models

Comparative efficacy studies are essential to understand the relative therapeutic potential of a new agent against existing standards of care. Antimetabolites such as 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) are commonly used in cancer chemotherapy.

The available preclinical data indicate that sparforic acid trisodium can act synergistically with other chemotherapeutic agents. For instance, it has been shown to enhance the cytotoxicity of a combination of 5-fluorouracil (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines. medchemexpress.com This suggests a potential role for sparforic acid trisodium in combination therapy.

However, direct, head-to-head comparative efficacy studies of sparforic acid trisodium as a monotherapy against other antimetabolites in preclinical animal models have not been widely reported in the scientific literature. Such studies would be invaluable in positioning sparforic acid trisodium within the landscape of antimetabolite cancer therapies.

Methodological Considerations for Efficacy Assessment in Animal Research

The robust design and execution of preclinical animal studies are paramount to obtaining reliable and translatable data. nih.gov Key methodological considerations for assessing the efficacy of an agent like sparforic acid trisodium include:

Model Selection: The choice of animal model is critical. While xenografts are useful for initial efficacy screening, GEMMs may offer more clinically relevant insights. nih.govnih.gov The selection should be justified based on the research question and the biological characteristics of the tumor type.

Study Design: This includes appropriate control groups (vehicle-treated and/or standard-of-care treated), randomization of animals to treatment groups, and blinding of investigators to the treatment allocation to minimize bias.

Endpoint Measurement: Clear, predefined, and validated methods for measuring primary and secondary endpoints are essential. For solid tumors, this often involves standardized tumor volume measurements and survival analysis.

Statistical Analysis: The use of appropriate statistical methods to analyze the data and determine the significance of the findings is crucial. This includes power calculations to ensure adequate sample sizes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations: Integrating PK/PD studies to correlate drug exposure with the observed biological effects can provide a more comprehensive understanding of the drug's activity and inform clinical trial design.

Adherence to these methodological principles is critical for the rigorous preclinical evaluation of sparforic acid trisodium and for generating data that can reliably inform its potential for clinical development.

Structural Activity Relationships and Rational Design Strategies for Sparfosic Acid Trisodium Analogues

Elucidation of Key Structural Determinants for Aspartate Transcarbamoyl Transferase Inhibition

The potent inhibitory activity of sparforic acid and its analogues against aspartate transcarbamoylase is critically dependent on specific structural features that mimic the transition state of the enzymatic reaction. This reaction involves the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate. nih.gov

The key structural determinants for effective ATCase inhibition include:

The Phosphonate (B1237965) Group: This group is a crucial bioisostere of the phosphate moiety of carbamoyl phosphate. Its tetrahedral geometry and negative charge at physiological pH allow it to occupy the phosphate-binding subsite within the ATCase active site, forming strong ionic and hydrogen bonding interactions with key amino acid residues.

The Carboxylate Groups: Sparforic acid possesses two carboxylate groups, analogous to the α- and β-carboxylate groups of the natural substrate, L-aspartate. These groups are essential for proper orientation and binding within the aspartate-binding subsite of the enzyme. The α-carboxylate of PALA, for instance, interacts with the guanidinium (B1211019) group of an arginine residue (Arg167 in E. coli ATCase). nih.gov

The Acetyl Linker: The length and flexibility of the linker connecting the phosphonate and aspartate moieties are critical for positioning these key binding groups correctly within the active site. Studies on analogues with modified linkers have shown that even small changes can significantly impact inhibitory potency.

Stereochemistry: The L-configuration of the aspartate moiety is essential for high-affinity binding, reflecting the stereospecificity of the enzyme for its natural substrate.

Structural studies of ATCase in complex with PALA have provided invaluable insights into these interactions at an atomic level, revealing a network of hydrogen bonds and ionic interactions that stabilize the inhibitor within the active site. nih.gov

Computational Approaches to Analogue Design (e.g., Molecular Docking, De Novo Design)

Computational chemistry has emerged as a powerful tool in the rational design of novel sparforic acid trisodium (B8492382) analogues with improved inhibitory activity and pharmacological properties.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of potential inhibitors within the ATCase active site. By creating a three-dimensional model of the enzyme's active site, researchers can virtually screen libraries of sparforic acid analogues to identify candidates with the most favorable interactions. Docking studies can help in:

Predicting the binding modes of novel analogues.

Understanding the impact of specific structural modifications on binding affinity.

Guiding the design of new derivatives with enhanced interactions with key residues in the active site.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of sparforic acid analogues with their experimentally determined inhibitory activities. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between sparforic acid analogues and ATCase. These simulations can reveal important information about the conformational changes that occur upon inhibitor binding and the stability of the enzyme-inhibitor complex over time. This information is crucial for understanding the mechanism of inhibition and for designing inhibitors that can effectively stabilize the inactive conformation of the enzyme.

De Novo Design: This computational approach involves designing novel molecular structures that are predicted to bind to a specific target, such as the ATCase active site. By using algorithms that build molecules fragment by fragment based on the shape and chemical properties of the binding site, researchers can generate entirely new classes of potential inhibitors that may not be simple modifications of the sparforic acid scaffold.

Synthetic Methodologies for the Generation of Novel Sparfosic Acid Trisodium Derivatives

The synthesis of sparforic acid trisodium analogues requires versatile and efficient chemical methods to introduce a variety of structural modifications. Key synthetic strategies focus on the modification of the phosphonate group, the aspartate moiety, and the linker connecting them.

One common approach involves the synthesis of phosphonate building blocks that can be subsequently coupled to modified aspartate derivatives. For example, fluorinated thioacetamide (B46855) precursors have been utilized to synthesize fluorothiosparfosic acid analogues.

Another strategy involves the modification of the aspartate backbone. This can include the introduction of different substituents on the carbon chain or the replacement of the carboxylate groups with other acidic functionalities. The synthesis of N-(α-diethoxyphosphorylcyclopropylcarbonyl)-substituted amino acids represents an example of modifying the linker region to create novel PALA analogues.

Solid-phase synthesis techniques have also been explored for the rapid generation of libraries of sparforic acid derivatives. By anchoring the aspartate moiety to a solid support, various phosphonate-containing fragments can be efficiently coupled, followed by cleavage from the resin to yield a diverse range of analogues for biological screening.

Structure-Mechanism-Activity Relationships of Modified this compound Analogues

The inhibitory mechanism of sparforic acid and its analogues is primarily based on their ability to act as transition-state analogues, binding tightly to the active site and preventing the binding of the natural substrates. wikipedia.org The binding of these inhibitors can also induce significant conformational changes in the enzyme. For instance, PALA is known to promote the transition of ATCase from its low-activity "tense" (T) state to its high-activity "relaxed" (R) state, effectively trapping the enzyme in a conformation that, while active, is blocked by the inhibitor. nih.gov

Modifications to the sparforic acid structure can influence both its binding affinity and its effect on the enzyme's conformational equilibrium. For example, analogues with altered charge distribution in the phosphonate or carboxylate groups may exhibit different binding kinetics and may be less effective at inducing the T-to-R transition.

The study of allosteric inhibitors of ATCase has also provided valuable insights. These molecules bind to a site distinct from the active site and can modulate the enzyme's activity by altering its conformational state. While sparforic acid itself is an active site inhibitor, understanding allosteric mechanisms can inform the design of novel analogues that may exhibit mixed modes of inhibition.

Evaluation of Analogue Biological Activities in In Vitro Models

The biological activity of newly synthesized sparforic acid trisodium analogues is primarily assessed through in vitro enzymatic assays that measure their ability to inhibit ATCase. These assays typically monitor the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

The key parameter determined from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

For example, studies on a series of allosteric inhibitors of human ATCase have identified compounds with IC50 values in the low nanomolar range (30-120 nM). In contrast, some modified PALA analogues have shown significantly reduced inhibitory potency, highlighting the stringent structural requirements for effective ATCase inhibition.

The following interactive table provides a hypothetical dataset illustrating the kind of data generated from in vitro evaluations of sparforic acid analogues.

CompoundModificationATCase IC50 (µM)
Sparfosic Acid-0.02
Analogue 1Fluoro-thio phosphonate0.5
Analogue 2Methylated α-carboxylate5.2
Analogue 3Extended acetyl linker15.8
Analogue 4D-aspartate moiety> 100

This table is for illustrative purposes only and does not represent actual experimental data for a comprehensive series of sparforic acid analogues.

These in vitro evaluations are the first critical step in identifying promising new drug candidates. Compounds that demonstrate potent ATCase inhibition in these assays are then typically advanced to cell-based studies to assess their anti-proliferative effects and other pharmacological properties.

Advanced Methodological Approaches Employed in Sparfosic Acid Trisodium Research

High-Throughput Screening Techniques for Identifying Modulators of Pyrimidine (B1678525) Metabolism

High-throughput screening (HTS) represents a cornerstone in the discovery of novel therapeutic agents and in unraveling complex biological pathways. In the context of Sparfosic acid trisodium (B8492382), HTS methodologies are conceptually applied to identify compounds that can modulate the pyrimidine metabolism pathway, potentially synergizing with or antagonizing the effects of Sparfosic acid.

While specific large-scale screening campaigns for modulators synergistic with Sparfosic acid are not extensively detailed in publicly available literature, the principles of such screens are well-established. A typical HTS cascade to identify modulators of pyrimidine metabolism in the presence of Sparfosic acid would involve cell-based assays that measure cell viability or proliferation. For instance, a library of small molecules could be screened in cancer cell lines treated with a sub-lethal concentration of Sparfosic acid. Compounds that exhibit enhanced cytotoxicity in combination with Sparfosic acid would be identified as potential synergistic agents.

One relevant approach involves the development of fluorescence-based HTS assays. For example, a fluorescence-based assay has been developed for aspartate N-acetyltransferase (ANAT), an enzyme that, like ATCase, utilizes aspartate as a substrate. This demonstrates the feasibility of creating high-throughput assays for enzymes involved in amino acid metabolism. Such an assay for ATCase could be adapted to screen for compounds that either directly inhibit the enzyme or modulate its activity in the presence of Sparfosic acid.

Furthermore, cell-based reporter assays are instrumental in HTS. For instance, a cell-based reporter assay was successfully used to screen a large chemical library to identify stimulators of interferon-inducible antiviral genes, which led to the discovery of an inhibitor of the pyrimidine biosynthesis pathway. This highlights the power of HTS in identifying compounds that impact this metabolic route, a strategy that is directly applicable to finding modulators that could be used in combination with Sparfosic acid to enhance its therapeutic window.

Table 1: Conceptual High-Throughput Screening Approaches for Sparfosic Acid Trisodium Modulators

Screening ApproachAssay PrinciplePotential Outcome
Synergistic Compound Screen Cell viability/proliferation assays (e.g., MTS, CellTiter-Glo®) in the presence of a fixed concentration of Sparfosic acid.Identification of compounds that enhance the anti-proliferative effects of Sparfosic acid.
ATCase Activity HTS Fluorescence- or luminescence-based enzymatic assay measuring the activity of aspartate transcarbamoylase.Discovery of novel direct inhibitors or allosteric modulators of ATCase.
Pyrimidine Depletion Reporter Assay A reporter gene under the control of a promoter sensitive to pyrimidine levels.Identification of compounds that exacerbate or alleviate the pyrimidine depletion induced by Sparfosic acid.

Omics-Based Profiling (e.g., Proteomics, Metabolomics) to Characterize Cellular Responses

"Omics" technologies, including proteomics and metabolomics, provide a global and unbiased view of the molecular changes within a cell upon perturbation. These approaches are invaluable for characterizing the comprehensive cellular responses to treatment with this compound, moving beyond the immediate effect on pyrimidine pools to understand the broader network-level adaptations.

Proteomics: Proteomic analyses, typically employing mass spectrometry-based techniques, can identify and quantify thousands of proteins in a cell, revealing changes in protein expression and post-translational modifications following Sparfosic acid treatment. While specific, large-scale proteomic studies focused solely on Sparfosic acid are not widely published, the methodologies are well-established for other anti-cancer agents. For example, proteomic characterization of triple-negative breast cancer cells following treatment with CDK4/6 inhibitors has revealed significant alterations in cell cycle regulators and senescence markers. A similar approach applied to Sparfosic acid-treated cells would be expected to reveal changes in proteins involved in:

Cell cycle regulation: Given that Sparfosic acid induces S-phase arrest.

Apoptosis: As it is a known downstream effect of treatment.

DNA damage response: Due to the nucleotide pool imbalance.

Metabolic enzymes: Reflecting the cell's attempt to compensate for the blocked de novo pyrimidine synthesis.

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of small molecule metabolites within a cell. In the context of Sparfosic acid, metabolomics is a powerful tool to directly assess the impact on the pyrimidine biosynthesis pathway and to identify broader metabolic reprogramming. Studies have confirmed that Sparfosic acid treatment leads to a significant depletion of intracellular pyrimidine nucleotide pools. A high-protein diet has been shown to protect the liver and intestine from Sparfosic acid-induced depletion of uracil (B121893) nucleotide pools by stimulating pyrimidine synthesis through a pathway dependent on carbamoyl (B1232498) phosphate (B84403) synthetase I, an enzyme absent in most tumors. This highlights how metabolomic approaches can uncover diet-drug interactions and suggest strategies to mitigate toxicity.

A comprehensive metabolomic analysis of cancer cells treated with Sparfosic acid would likely reveal:

A sharp decrease in the levels of downstream metabolites of ATCase, such as carbamoyl aspartate, dihydroorotate, and ultimately UMP, CTP, and TTP.

Potential compensatory increases in the activity of the pyrimidine salvage pathway, which could be observed through changes in the levels of uridine (B1682114) and cytidine (B196190).

Alterations in other interconnected metabolic pathways, such as purine (B94841) metabolism and central carbon metabolism, as the cell attempts to adapt to the metabolic stress.

Table 2: Expected "Omics" Signatures in Response to this compound

Omics ApproachKey Expected FindingsBiological Implication
Proteomics Altered expression of cell cycle proteins (e.g., cyclins, CDKs), apoptotic factors (e.g., caspases, Bcl-2 family), and DNA repair enzymes.Elucidation of the molecular pathways leading to cell cycle arrest and apoptosis.
Metabolomics Depletion of de novo pyrimidine synthesis intermediates and end-products. Potential increase in pyrimidine salvage pathway metabolites.Direct confirmation of the mechanism of action and identification of metabolic vulnerabilities and resistance mechanisms.

Advanced Imaging Technologies for Visualizing Cellular and Subcellular Effects

Advanced imaging technologies offer the ability to visualize the dynamic cellular and subcellular events that occur in response to drug treatment in real-time and with high spatial resolution. While specific applications of these advanced techniques to this compound are still emerging, their potential to provide critical insights is significant.

Immunofluorescence imaging is a powerful tool to visualize the localization and abundance of specific proteins within cells. For instance, this technique has been used to monitor the cellular response to DNA damage by visualizing the recruitment of DNA damage response proteins to sites of DNA lesions. In the context of Sparfosic acid, immunofluorescence could be employed to visualize the subcellular localization of key proteins involved in the DNA damage response that is triggered by nucleotide pool depletion.

More advanced techniques like optical metabolic imaging (OMI), a non-invasive method that measures the natural autofluorescence of metabolic enzymes, can visualize rapid metabolic changes in real-time at the single-cell level. OMI has been successfully used to study the metabolism of highly dynamic immune cells like neutrophils. Applying OMI to cancer cells treated with Sparfosic acid could provide unprecedented spatiotemporal information on the metabolic shifts that occur as a consequence of pyrimidine synthesis inhibition.

A recently developed technique, Carbon Isotope Imaging and Spectral Tracing (CIIST), uses Raman imaging to visualize the turnover of de novo synthesized purine and pyrimidine nitrogenous bases at the subcellular level. This method could be a powerful tool to directly visualize the impact of Sparfosic acid on pyrimidine synthesis within single cells and to assess the heterogeneity of the response within a cell population.

Bioinformatic and Systems Biology Approaches for Pathway Analysis

Bioinformatic and systems biology approaches are essential for integrating and interpreting the large datasets generated by "omics" technologies and for building predictive models of drug action. These computational methods allow researchers to move from a list of molecular changes to a functional understanding of the cellular response to this compound.

Pathway analysis is a common bioinformatic technique used to identify the biological pathways that are most significantly affected by a particular treatment. By mapping the differentially expressed proteins or metabolites from "omics" studies onto known metabolic and signaling pathways, researchers can gain insights into the broader cellular processes that are perturbed by Sparfosic acid. For example, such an analysis would likely confirm the significant impact on the "pyrimidine metabolism" pathway and could also reveal effects on interconnected pathways like "purine metabolism," "amino acid metabolism," and "cell cycle regulation."

Systems biology modeling can be used to create mathematical models of the pyrimidine biosynthesis pathway and to simulate the effects of Sparfosic acid inhibition. These models can help to predict the flux through the pathway under different conditions and to understand the dynamic interplay between the de novo and salvage pathways. A systems biology workflow has been developed to support the diagnosis of pyrimidine and urea (B33335) cycle disorders, demonstrating the utility of such models in understanding the complexities of these interconnected pathways. Such a model could be used to predict the optimal timing and combination of Sparfosic acid with other drugs to maximize therapeutic efficacy.

Development of Reporter Gene Assays for Enzyme Activity and Pathway Flux

A reporter gene assay for ATCase activity could be designed by linking the promoter of a gene that is responsive to pyrimidine levels to a reporter gene, such as luciferase or green fluorescent protein (GFP). In this system, treatment with Sparfosic acid would lead to a decrease in pyrimidine levels, which would in turn modulate the expression of the reporter gene, providing a quantifiable readout of pathway inhibition. Such an assay would be highly valuable for high-throughput screening of compound libraries to identify new modulators of the pyrimidine synthesis pathway. The development of reporter gene assays on automated platforms has been shown to reduce hands-on time and increase sample throughput, making them ideal for large-scale screening efforts.

Furthermore, the principles of Förster resonance energy transfer (FRET) can be used to develop genetically encoded biosensors for specific metabolites. While the development of a specific FRET-based biosensor for a direct downstream product of ATCase has not been reported, the creation of such a tool would enable the real-time visualization of pathway flux in living cells and provide a powerful means to study the dynamic effects of Sparfosic acid.

Synthetic Chemistry and Process Research for Sparfosic Acid Trisodium

Development of Novel and Efficient Synthetic Routes for Sparfosic Acid and its Salts

The development of synthetic routes for Sparfosic acid and its salts has been a subject of considerable research, aiming for efficiency and scalability. One of the established methods for the preparation of N-(phosphonacetyl)-L-aspartic acid and its sodium salts is detailed in the patent literature. This method is particularly suited for larger-scale preparations and involves several key steps. google.com

The synthesis commences with the protection of the carboxylic acid groups of L-aspartic acid as dibenzyl esters. This is typically achieved by reacting L-aspartic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield L-aspartic acid dibenzyl ester p-toluenesulfonate. This protected form of L-aspartic acid is then reacted with phosphonoacetyl chloride in the presence of a base, such as triethylamine, to form the N-acylated product, N-(phosphonacetyl)-L-aspartic acid dibenzyl ester. google.com

The subsequent step involves the formation of a crystalline salt to facilitate purification. Cyclohexylamine is added to the reaction mixture under anhydrous conditions to precipitate the dicyclohexylamine (B1670486) salt of the dibenzyl ester. This salt can be isolated and purified by recrystallization. Finally, the purified dicyclohexylamine salt is subjected to hydrolysis to remove the benzyl ester protecting groups and to form the desired sodium salt of Sparfosic acid. This is typically achieved by treatment with a sodium source, such as sodium hydroxide. google.com The trisodium (B8492382) salt can be obtained by careful adjustment of the pH with a sodium base.

Another approach to forming the N-(phosphonoacetyl) bond is through the Michaelis-Arbuzov reaction. This method involves the reaction of an N-(chloroacetyl)amino acid ester with a trialkyl phosphite (B83602). nih.gov In the context of Sparfosic acid synthesis, this would involve reacting a protected L-aspartic acid derivative, such as diethyl L-aspartate, with chloroacetyl chloride to form the N-chloroacetylated intermediate. This intermediate is then heated with triethyl phosphite to yield the diethyl ester of N-(phosphonacetyl)-L-aspartic acid. Subsequent hydrolysis of the esters under acidic or basic conditions would yield Sparfosic acid.

A synthetic route for a close analog, N-phosphonacetyl-L-isoasparagine, has also been described, which provides insights into potential strategies for Sparfosic acid synthesis. This multi-step synthesis starts from β-benzyl L-aspartate and involves Boc protection of the amino group, amidation, Boc deprotection, N-acylation with chloroacetic anhydride, and finally, a reaction with triethyl phosphite followed by deprotection. google.com

Starting Material Key Reagents Intermediate Final Product Reference
L-aspartic acidBenzyl alcohol, p-toluenesulfonic acid, Phosphonoacetyl chloride, Triethylamine, Cyclohexylamine, Sodium hydroxideL-aspartic acid dibenzyl ester p-toluenesulfonate, N-(phosphonacetyl)-L-aspartic acid dibenzyl ester dicyclohexylamine saltSparfosic acid sodium salt google.com
Diethyl L-aspartateChloroacetyl chloride, Triethyl phosphite, Acid/Base for hydrolysisDiethyl N-(chloroacetyl)-L-aspartate, Diethyl N-(phosphonacetyl)-L-aspartateSparfosic acid nih.gov
β-benzyl L-aspartateBoc anhydride, Ethyl chloroformate, Ammonia, TFA, Chloroacetic anhydride, Triethyl phosphite, Pd/C, H2β-benzyl N-Boc-L-aspartate, β-benzyl N-chloroacetyl-L-isoasparaginateN-phosphonacetyl-L-isoasparagine google.com

Optimization of Synthetic Pathways for Research-Scale Production

For research-scale production, where quantities typically range from grams to a few hundred grams, the optimization of synthetic pathways is crucial for efficiency, cost-effectiveness, and safety. The patented method for preparing Sparfosic acid salts is amenable to scaling up. google.com Key optimization parameters in this process would include reaction concentrations, temperature control, and the choice of solvents for reaction and purification.

For instance, in the acylation step with phosphonoacetyl chloride, maintaining a low temperature is critical to prevent side reactions and decomposition of the acid chloride. The rate of addition of the reagents and efficient stirring are also important factors to ensure a homogeneous reaction and maximize yield. google.com

The purification of the intermediate dicyclohexylamine salt is a critical step for obtaining high-purity Sparfosic acid. Optimization of the recrystallization process, including the choice of solvent system and crystallization temperature, can significantly impact the final purity and yield. The patent describes the use of boiling methanol (B129727) for recrystallization. google.com For research-scale production, exploring different solvent mixtures could potentially improve the efficiency of this purification step.

The final hydrolysis step to form the sodium salt also requires careful control of pH and temperature to avoid degradation of the product. The conversion to the trisodium salt necessitates the precise addition of three equivalents of a sodium base. Lyophilization of the final aqueous solution is a common method to obtain the solid trisodium salt in a stable and easily handleable form.

When considering the Michaelis-Arbuzov approach, a key optimization parameter is the reaction temperature and time for the phosphonylation step. These reactions often require elevated temperatures, and careful monitoring is needed to drive the reaction to completion while minimizing the formation of byproducts. nih.gov Purification of the final product would typically involve chromatographic techniques, which can be scaled for research-level production.

Stereoselective Synthesis Methodologies for Chiral Control

The biological activity of Sparfosic acid is critically dependent on its stereochemistry, specifically the L-configuration of the aspartic acid moiety. Therefore, ensuring chiral control throughout the synthesis is of paramount importance.

The most straightforward approach to achieve the desired stereochemistry is to start with a chiral precursor, in this case, L-aspartic acid. The synthetic routes described, which utilize L-aspartic acid or its derivatives as starting materials, are examples of a chiral pool synthesis. google.comgoogle.com By using the naturally occurring L-amino acid, the stereocenter is already established, and the subsequent chemical transformations are designed to avoid racemization.

During the acylation of the amino group of the L-aspartic acid derivative, it is crucial to employ mild reaction conditions to preserve the stereochemical integrity of the chiral center. The use of phosphonoacetyl chloride at low temperatures, as described in the patent, is generally considered a safe method in this regard. google.com Similarly, the conditions for the removal of protecting groups must be chosen carefully to prevent epimerization at the α-carbon.

While the primary strategy relies on the use of a chiral starting material, other stereoselective synthesis methodologies could potentially be applied. For instance, asymmetric hydrogenation of a dehydroamino acid precursor could be a viable route. This would involve the synthesis of an achiral precursor containing a carbon-carbon double bond adjacent to the nitrogen atom, which could then be stereoselectively reduced using a chiral catalyst to introduce the desired stereocenter. However, for a readily available chiral starting material like L-aspartic acid, the chiral pool approach remains the most practical and efficient method for research-scale synthesis.

Impurity Profiling and Control Strategies in Research-Grade Synthesis

For any research-grade chemical, a thorough understanding and control of impurities are essential to ensure the reliability and reproducibility of experimental results. Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may be present in the final product. nih.gov

In the synthesis of Sparfosic acid trisodium, impurities can arise from several sources:

Starting Materials: Impurities present in the initial L-aspartic acid or phosphonoacetic acid can be carried through the synthesis. For example, the presence of D-aspartic acid in the starting material would lead to the formation of the corresponding diastereomeric impurity.

Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or intermediates in the final product. For example, residual L-aspartic acid dibenzyl ester or the N-chloroacetylated intermediate could be potential impurities.

Byproducts: Side reactions can lead to the formation of byproducts. For instance, over-acylation or side reactions involving the phosphonoacetyl chloride could generate undesired compounds.

Degradation Products: The product itself may degrade under certain conditions of temperature, pH, or light exposure.

Control Strategies:

To control the level of impurities in research-grade this compound, a multi-pronged approach is necessary:

High-Purity Starting Materials: Utilizing well-characterized, high-purity L-aspartic acid and other reagents is the first and most critical step.

Process Control: Strict control over reaction parameters such as temperature, reaction time, and stoichiometry is essential to minimize the formation of byproducts.

Purification of Intermediates: The purification of key intermediates, such as the recrystallization of the dicyclohexylamine salt of N-(phosphonacetyl)-L-aspartic acid dibenzyl ester, is a highly effective strategy for removing impurities generated in earlier steps. google.com

Final Product Purification: The final product should be subjected to a robust purification process. This may include techniques like recrystallization, precipitation, or preparative chromatography to remove any remaining impurities.

Analytical Characterization: A comprehensive suite of analytical techniques should be employed to characterize the final product and quantify any impurities. These methods typically include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any organic impurities. Chiral HPLC can be used to confirm the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the compound and identify any structural isomers or byproducts.

Mass Spectrometry (MS): To confirm the molecular weight of the compound and aid in the identification of unknown impurities.

Elemental Analysis: To confirm the elemental composition of the compound.

By implementing these control strategies, it is possible to produce research-grade this compound with a high degree of purity and well-defined impurity profile, which is crucial for its application in biochemical and pharmacological studies.

Sparfosic Acid Trisodium in Broader Academic Applications and Emerging Research Paradigms

Utility as a Biochemical Probe for Studying Protein-Peptide Interactions

The specific and high-affinity binding of sparfosic acid to aspartate transcarbamoylase (ATCase) underscores its potential as a specialized biochemical probe. pnas.org While not a general tool for all protein-peptide interactions, its characteristics are valuable for investigating the intricacies of ATCase structure and function.

Active Site Mapping: As a transition-state analog, sparfosic acid can be used to stabilize the enzyme in a conformation that mimics the transition state of the catalytic reaction. wikipedia.org This allows researchers to use techniques like X-ray crystallography to map the active site and understand the precise interactions between the enzyme and its substrates.

Allosteric Regulation Studies: The binding of sparfosic acid can induce conformational changes in ATCase, which are central to its allosteric regulation. pnas.org By observing these changes, researchers can gain insights into how allosteric effectors, which bind to sites distinct from the active site, modulate the enzyme's activity.

Inhibitor Design: Understanding the binding mode of sparfosic acid can inform the rational design of novel and more potent inhibitors of ATCase. nih.gov

Research ApplicationUtility of Sparfosic Acid Trisodium (B8492382)Key Findings
Active Site MappingStabilizes the enzyme in a transition-state-like conformation.Allows for detailed structural analysis of the active site.
Allosteric RegulationInduces conformational changes upon binding.Helps elucidate the mechanisms of allosteric control.
Novel Inhibitor DesignServes as a template for understanding enzyme-inhibitor interactions.Guides the development of new therapeutic agents targeting ATCase.

Investigation as an Activator of Ligand-Gated Ion Channels in Neurobiological Research

Currently, there is a lack of direct scientific evidence to suggest that sparfosic acid trisodium acts as an activator of ligand-gated ion channels in neurobiological research. Ligand-gated ion channels are critical for synaptic transmission and are typically activated by neurotransmitters like acetylcholine, GABA, and glutamate. nih.govwikipedia.org The known mechanism of sparfosic acid revolves around the inhibition of an enzyme involved in nucleotide metabolism, which is a fundamentally different biological process. kenyon.edu

Future research could hypothetically explore indirect effects. For instance, alterations in cellular nucleotide pools due to sparfosic acid could potentially influence the signaling pathways that modulate the activity of these ion channels. However, such investigations have not been reported in the current scientific literature.

Exploration as a Host-Directed Therapeutic Agent in Infectious Disease Research

An emerging and promising area of research is the exploration of this compound as a host-directed therapeutic agent, particularly in the context of viral infections. This paradigm shifts the focus from targeting the pathogen directly to modulating the host's immune response to better combat infection. nih.govproquest.com

Recent studies have revealed a link between the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway and the enhancement of the innate immune response. nih.govnih.gov Sparfosic acid, by inhibiting the multifunctional protein carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), has been shown to activate the pattern recognition receptor nucleotide-binding oligomerization domain 2 (NOD2). nih.govbiorxiv.org This activation enhances the host's antibacterial and antiviral responses. nih.gov

Key research findings in this area include:

Synergy with Interferon: Sparfosic acid treatment has been observed to synergize with interferon-β (IFNβ) to enhance the expression and activation of interferon-stimulated gene factor 3 (ISGF3). This leads to the upregulation of a subset of interferon-stimulated genes (ISGs), which play a crucial role in creating an antiviral state within the cell. biorxiv.org

Inhibition of Viral Replication: By modulating the host's innate immunity, sparfosic acid has been shown to impair the replication of viruses such as human cytomegalovirus (HCMV). biorxiv.org The inhibition of CAD by sparfosic acid interferes with the expression of viral early proteins. biorxiv.org

Broad-Spectrum Potential: The strategy of targeting a fundamental host pathway like pyrimidine biosynthesis suggests that sparfosic acid and other inhibitors of this pathway could have broad-spectrum antiviral activity against a range of viruses that are dependent on host nucleotides for replication. mdpi.compnas.org

Research FindingMechanism of ActionImplication for Infectious Disease
Enhanced Interferon ResponseSynergizes with IFNβ to upregulate interferon-stimulated genes.Boosts the host's natural antiviral defenses.
Impaired Viral ReplicationInhibits viral protein synthesis through NOD2 signaling.Directly reduces the ability of viruses to propagate.
Host-Targeted ApproachModulates the host's innate immunity rather than the virus itself.May reduce the likelihood of developing drug-resistant viral strains.

Applications in Studying General Metabolic Pathway Dysregulation

The primary and well-established application of sparfosic acid is in the study of metabolic pathway dysregulation, specifically the de novo pyrimidine biosynthesis pathway. patsnap.com As a highly specific inhibitor of aspartate transcarbamoylase, it serves as a powerful tool to dissect the roles of this pathway in various cellular processes. kenyon.eduscbt.com

By depleting the cellular pools of pyrimidine nucleotides, sparfosic acid can be used to investigate:

Cell Cycle Progression: The synthesis of DNA and RNA is essential for cell division, and by limiting the availability of pyrimidines, sparfosic acid can arrest cells in the S phase of the cell cycle. medchemexpress.com

Apoptosis: Deprivation of essential metabolites like pyrimidines can trigger programmed cell death, or apoptosis. Sparfosic acid can be used to study the molecular pathways that link metabolic stress to apoptosis.

Metabolic Reprogramming: In response to the inhibition of de novo pyrimidine synthesis, cells may activate alternative salvage pathways to acquire necessary nucleotides. Sparfosic acid can be employed to study this metabolic plasticity. ashpublications.org

Potential in Combinatorial Research Strategies Beyond Antineoplastic Contexts

The use of sparfosic acid in combinatorial therapies is well-documented in cancer research, most notably with 5-fluorouracil (B62378) (5-FU). nih.govnih.gov The rationale behind this combination is that sparfosic acid depletes the endogenous pyrimidine pools, thereby enhancing the incorporation of the fraudulent nucleotide 5-FU into RNA and DNA, leading to increased cytotoxicity in cancer cells.

While research into combinatorial strategies involving sparfosic acid outside of oncology is limited, the findings in host-directed antiviral therapy open up new possibilities. For instance, sparfosic acid could be combined with other immunomodulatory agents or even direct-acting antivirals. The goal would be to simultaneously weaken the virus and bolster the host's immune response, potentially leading to a synergistic therapeutic effect. Such strategies, however, remain largely theoretical at present and require further investigation.

Future Directions and Unexplored Research Avenues for Sparfosic Acid Trisodium

Elucidation of Residual or Off-Target Biological Mechanisms

The primary molecular target of sparfosic acid is the enzyme aspartate transcarbamoylase, a key component of the pyrimidine (B1678525) synthesis pathway. drugbank.com Inhibition of ATCase leads to downstream effects such as the accumulation of cells in the S phase of the cell cycle and the induction of apoptosis. medchemexpress.commedchemexpress.com However, a comprehensive understanding requires investigating whether sparfosic acid engages with other cellular machinery. Future research should focus on determining if the observed cellular fates are exclusively due to pyrimidine starvation or if other, as-yet-unidentified off-target interactions contribute to its biological activity. Techniques such as thermal proteome profiling and chemical proteomics could be employed to identify other potential binding partners within the cell, clarifying whether its effects are solely attributable to its on-target activity.

Identification of Novel Therapeutic Research Targets Beyond Pyrimidine Biosynthesis

Current research leverages sparfosic acid's ability to inhibit ATCase, an attractive target for diseases characterized by rapid cell proliferation, such as cancer and infectious diseases like malaria where the parasite relies on this pathway. nih.govfrontiersin.org An important future avenue is to explore whether the compound's N-(phosphonacetyl)-L-aspartate (PALA) structure can interact with other enzymes. ncats.io Investigations could focus on other transferase enzymes or proteins that have binding sites for aspartate or structurally similar molecules. Such studies could uncover entirely new mechanisms and therapeutic possibilities for sparfosic acid, moving beyond its established role as a pyrimidine synthesis inhibitor and potentially repurposing it for new indications.

Development of Advanced In Vitro and In Vivo Disease Models for Expanded Research

Initial studies on sparfosic acid have utilized standard research models, including various cancer cell lines and animal models like mice with B16 melanoma or Lewis lung carcinoma. medchemexpress.com To enhance the translational relevance of future research, there is a need to adopt more sophisticated, human-relevant models. The development and use of advanced in vitro systems, such as 3D tumor organoids and patient-derived xenografts (PDXs), would offer a more accurate representation of human tumor microenvironments and heterogeneity. Furthermore, microphysiological systems, or "organs-on-a-chip," could be used to model the interaction of sparfosic acid with interconnected human systems, such as a gut-liver axis model to study metabolism and potential toxicities with greater accuracy than traditional models. nih.gov

Methodological Innovations for Enhanced Sensitivity and Specificity in Compound Assessment

Advancing the study of sparfosic acid trisodium (B8492382) will require the application of cutting-edge analytical techniques. Future research would benefit from the development of highly sensitive and specific bioanalytical methods, such as advanced mass spectrometry-based assays, for the precise quantification of the compound and its metabolites in complex biological samples. Furthermore, high-content imaging and single-cell analysis could provide unprecedented detail on the specific cellular responses to treatment. Implementing metabolomic and proteomic approaches would allow for a systems-level view of the cellular perturbations caused by ATCase inhibition, helping to identify biomarkers of response or resistance and deepening the understanding of its mode of action.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate and refine drug discovery and development. nih.govnih.gov These technologies can be integrated into the future study of sparfosic acid in several ways. ML algorithms could be trained on existing data for PALA and similar antimetabolites to predict novel drug-target interactions and identify potential off-targets. youtube.com AI can also analyze vast datasets from genomic, proteomic, and clinical studies to identify patient populations most likely to respond to sparfosic acid-based therapies. frontiersin.org Additionally, generative AI models could be employed to design novel derivatives of sparfosic acid with potentially improved potency, selectivity, or pharmacokinetic properties, guiding the synthesis of next-generation compounds. nih.gov

Data Tables

Table 1: Proposed Future Research Directions for Sparfosic Acid Trisodium

Research AreaObjectiveKey Methodologies & TechnologiesPotential Impact
Off-Target MechanismsIdentify any cellular binding partners of sparfosic acid other than ATCase.Chemical Proteomics, Thermal Proteome Profiling, Affinity Chromatography-Mass Spectrometry.Provides a complete biological profile and explains any unanticipated effects.
Novel Therapeutic TargetsExplore interactions with enzymes beyond the pyrimidine biosynthesis pathway.Enzymatic Assays, Structural Biology (X-ray Crystallography), Computational Docking.Uncovers new therapeutic applications and potential for drug repurposing.
Advanced Disease ModelsImprove the predictive power of preclinical studies for human outcomes.3D Organoids, Patient-Derived Xenografts (PDXs), Organs-on-a-Chip. nih.govMore accurate assessment of efficacy and toxicity, accelerating clinical translation.
Innovative Assessment MethodsEnhance the sensitivity and depth of compound analysis and its effects.High-Resolution Mass Spectrometry, Metabolomics, High-Content Imaging, Single-Cell Analysis.Enables biomarker discovery and a systems-level understanding of drug action.
AI/ML IntegrationAccelerate research through predictive modeling and data analysis.Machine Learning for Target Prediction, AI-driven 'Omics' Data Analysis, Generative Chemistry. nih.govyoutube.comIdentifies new research hypotheses, optimizes drug design, and personalizes treatment strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sparfosic acid trisodium, and what analytical techniques are recommended for verifying its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including phosphorylation and salt formation. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and detect impurities (e.g., trifluoroacetic acid residues, as highlighted in analytical challenges ).
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity and stability under varying pH conditions.
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
    • Data Consideration : Reference Safety Data Sheets (SDS) for CAS No. 51321-79-0 to cross-verify synthesis protocols .

Q. How does this compound inhibit aspartate transcarbamoyl transferase (ATCase), and what experimental models are suitable for studying this mechanism?

  • Methodological Answer :

  • Enzyme Kinetics : Use purified ATCase in in vitro assays to measure inhibition constants (Ki) under controlled pH and temperature.
  • Structural Studies : X-ray crystallography or cryo-EM to visualize binding interactions.
  • Cellular Models : Employ cancer cell lines (e.g., HeLa, HepG2) to correlate enzyme inhibition with cytotoxicity, ensuring blinding/randomization in treatment groups .
    • Key Finding : Sparfosic acid disrupts de novo pyrimidine biosynthesis, validated via LC-MS quantification of intracellular UTP/CTP levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Study Design : Perform dose-response curves (e.g., IC₅₀ values) with standardized protocols (e.g., MTT assays) across ≥3 independent labs.
  • Variables to Control :
  • Cell Culture Conditions : Serum concentration, passage number, and confluency.
  • Drug Solubility : Use DMSO or PBS vehicles with solubility validated via dynamic light scattering.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers; report effect sizes and confidence intervals .
    • Data Conflict Example : Variability in IC₅₀ values may arise from differences in cellular uptake efficiency or metabolic activity .

Q. What strategies optimize the delivery of this compound in in vivo models to enhance bioavailability while minimizing off-target effects?

  • Methodological Answer :

  • Formulation : Test liposomal encapsulation or PEGylation to improve plasma half-life.
  • Pharmacokinetic Studies : Use LC-MS/MS to measure drug concentrations in plasma and tissues over time.
  • Targeted Delivery : Conjugate with tumor-specific ligands (e.g., folate) and validate specificity via competitive binding assays.
    • Ethical Consideration : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal model selection .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate resistance mechanisms to this compound in cancer cells?

  • Methodological Answer :

  • Experimental Workflow :

Generate resistant cell lines via chronic exposure.

Perform RNA-seq to identify dysregulated pathways (e.g., pyrimidine salvage pathways).

Validate findings with targeted metabolomics (e.g., ATP/UTP ratios).

  • Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to link omics datasets .
    • Challenge : Correlation ≠ causation; validate hypotheses via CRISPR knockout of candidate genes .

Guidance for Future Research

  • Collaborative Studies : Replicate findings across institutions to address reproducibility crises .
  • Translational Gaps : Bridge in vitro and in vivo data using organoid models .
  • Open Data : Share raw datasets in public repositories (e.g., Zenodo) to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.